molecular formula C21H17ClN4O2 B2726420 (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide CAS No. 303199-33-9

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2726420
CAS RN: 303199-33-9
M. Wt: 392.84
InChI Key: OOBYDBCLHBIAHO-UHFFFAOYSA-N
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Description

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities

This chemical serves as a key intermediate in the synthesis of novel N-arylpyrazole-containing enaminones, which have been explored for their potential antitumor and antimicrobial activities. Specifically, these intermediates have been reacted with active methylene compounds and aliphatic amines, leading to the formation of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. These synthesized compounds displayed cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showcasing their potential in anticancer research. Additionally, their antimicrobial activity was evaluated, indicating a promising avenue for developing new antimicrobial agents (Riyadh, 2011).

Anticonvulsant Activity Studies

Another application of similar compounds involves their evaluation for anticonvulsant activity in rodent models of seizures. Through structural modifications and evaluations, compounds have been identified with significant activity in maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and 6-Hz test. These studies contribute to the understanding of structure-activity relationships and the development of potential anticonvulsant drugs (Gunia-Krzyżak et al., 2017).

Intermolecular Hydrogen Bond Studies

Enamides and their derivatives, including compounds with a similar structure to the one , have been studied for their ability to form intermolecular N–H⋯O hydrogen bonds. These studies provide insight into the structural aspects that influence the strength and characteristics of hydrogen bonding in organic compounds, which is crucial for the design of new materials and pharmaceuticals (Bertolasi et al., 1995).

Synthesis of Pyrazolo[3,4-d]pyrimidines with Anticancer and Anti-5-lipoxygenase Activities

Compounds with a similar structure have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds evaluated for their anticancer and anti-5-lipoxygenase activities. Such research is aimed at discovering novel therapeutic agents that can target cancer cells and inflammatory processes, contributing to the development of new treatment strategies (Rahmouni et al., 2016).

properties

IUPAC Name

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-19(20(22)26(25-14)17-6-4-3-5-7-17)12-15(13-23)21(27)24-16-8-10-18(28-2)11-9-16/h3-12H,1-2H3,(H,24,27)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBYDBCLHBIAHO-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

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